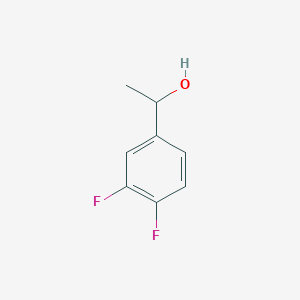

1-(3,4-Difluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIJRUFDDILTTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321318-21-2 | |

| Record name | 1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 1-(3,4-Difluorophenyl)ethanol: A Technical Guide

Introduction

1-(3,4-Difluorophenyl)ethanol is a fluorinated aromatic alcohol with significant potential in medicinal chemistry and materials science. As a synthetic intermediate, its structural verification and purity assessment are paramount. Spectroscopic analysis provides the definitive molecular fingerprint required for quality control and regulatory compliance in drug development and chemical research. The presence of the difluorophenyl group introduces unique spectral features that require careful interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides detailed information about the number of distinct proton types and their proximity to one another.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for small organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak.[1]

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard, setting the 0 ppm mark.[2]

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

-

Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

The structure of this compound suggests five distinct proton signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.20 - 7.05 | m (multiplet) | - | 3H | Ar-H |

| ~ 4.90 | q (quartet) | J ≈ 6.5 Hz | 1H | H -C-O |

| ~ 2.05 | s (singlet) / d (doublet) | J ≈ 3.5 Hz | 1H | O-H |

| ~ 1.48 | d (doublet) | J ≈ 6.5 Hz | 3H | CH ₃ |

Interpretation:

-

Aromatic Protons (δ ~7.20 - 7.05): The three protons on the difluorophenyl ring are expected to appear as a complex multiplet in the downfield region. Their chemical shifts are influenced by the electron-withdrawing nature of the two fluorine atoms. The coupling between the protons themselves (³JHH) and the long-range coupling to the fluorine atoms (³JHF and ⁴JHF) will result in a complex, overlapping pattern that is characteristic of substituted fluoroaromatic systems.

-

Methine Proton (δ ~4.90): The proton on the carbon bearing the hydroxyl group (the benzylic proton) is expected to be a quartet due to splitting by the three adjacent methyl protons (³JHH ≈ 6.5 Hz). Its position is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring. This is consistent with data from similar structures like 1-(4-Fluorophenyl)ethanol.[3]

-

Hydroxyl Proton (δ ~2.05): The alcohol proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature.[4] In very pure samples, it may show coupling to the methine proton (³JHH ≈ 3.5 Hz), appearing as a doublet. A common technique to confirm this peak is a "D₂O shake," where adding a drop of D₂O to the NMR tube results in proton-deuterium exchange, causing the -OH signal to disappear from the spectrum.

-

Methyl Protons (δ ~1.48): The three protons of the methyl group are chemically equivalent and appear as a doublet due to coupling with the single methine proton (³JHH ≈ 6.5 Hz). This upfield chemical shift is typical for an alkyl group in this environment.[3]

Caption: Predicted ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Sample Preparation: For a liquid sample like this, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, creating a thin film.

-

Background Scan: An initial scan of the empty spectrometer is performed to obtain a background spectrum of the ambient air (H₂O, CO₂). This is a critical self-validating step; the background is automatically subtracted from the sample spectrum to ensure that only the absorptions from the sample are reported.

-

Sample Scan: The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The IR spectrum will be dominated by absorptions from the O-H, C-O, C-F, and aromatic C-H/C=C bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad, strong) | O-H stretch | Alcohol |

| 3100 - 3000 (sharp, medium) | C-H stretch | Aromatic |

| 3000 - 2850 (sharp, medium) | C-H stretch | Aliphatic (CH, CH₃) |

| 1610, 1520 (sharp, medium) | C=C stretch | Aromatic Ring |

| 1280 - 1150 (strong) | C-F stretch | Aryl-Fluoride |

| ~1050 (strong) | C-O stretch | Secondary Alcohol |

Interpretation:

-

O-H Stretch (3500 - 3200 cm⁻¹): The most prominent feature will be a very broad and strong absorption band in this region, which is characteristic of the hydrogen-bonded hydroxyl group in an alcohol. [5][6]The broadness is a direct result of the varying strengths of hydrogen bonds between molecules.

-

C-H Stretches (3100 - 2850 cm⁻¹): Two types of C-H stretches will be visible: the aromatic (=C-H) stretches appearing just above 3000 cm⁻¹, and the aliphatic (-C-H) stretches from the methyl and methine groups appearing just below 3000 cm⁻¹. [5]* Aromatic C=C Stretches (~1610, 1520 cm⁻¹): These medium-intensity bands are diagnostic for the presence of an aromatic ring.

-

C-F Stretches (1280 - 1150 cm⁻¹): The carbon-fluorine bonds will give rise to one or more very strong and sharp absorption bands in the fingerprint region. The presence of strong signals in this area is a key indicator of a fluorinated compound.

-

C-O Stretch (~1050 cm⁻¹): A strong absorption corresponding to the C-O stretching vibration of the secondary alcohol group is expected. [7]

Sources

- 1. 2-(3,4-Difluorophenyl)ethanol(286440-92-4) 1H NMR spectrum [chemicalbook.com]

- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chemguide.co.uk [chemguide.co.uk]

CAS number for 1-(3,4-Difluorophenyl)ethanol

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)ethanol

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chiral building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, characterization, and applications.

Introduction and Core Identification

This compound, identified by CAS Number 321318-21-2 , is a fluorinated aromatic alcohol.[1][2] Its structure, featuring a difluorinated benzene ring and a chiral secondary alcohol, makes it a valuable intermediate in the synthesis of complex, high-value molecules, particularly pharmaceuticals. The presence of the difluorophenyl group can significantly enhance the metabolic stability and binding affinity of a drug candidate, while the chiral center allows for stereocontrolled synthesis to produce enantiomerically pure active pharmaceutical ingredients (APIs).[1]

Physicochemical and Spectroscopic Properties

This compound is typically a colorless liquid with a mild alcoholic scent.[1] It has limited solubility in water but is readily soluble in common organic solvents such as ethers and chloroform.[1] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 321318-21-2 | [1][2][3] |

| Molecular Formula | C₈H₈F₂O | [2][3] |

| Molecular Weight | 158.15 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~155-160 °C | [1] |

| Synonyms | 3,4-Difluorophenylmethylcarbinol | [2] |

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, a representative spectroscopic profile can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a doublet for the methyl group protons (CH₃) around 1.5 ppm, a quartet for the methine proton (CH) adjacent to the hydroxyl group around 4.9-5.1 ppm, and complex multiplets for the aromatic protons in the region of 7.0-7.4 ppm. A broad singlet for the hydroxyl proton (OH) would also be present, with its chemical shift being concentration-dependent.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR would display a signal for the methyl carbon at approximately 25 ppm and a signal for the methine carbon bonded to the hydroxyl group around 70 ppm. The aromatic carbons would appear in the 115-150 ppm range, with their chemical shifts influenced by the fluorine substituents.

-

IR (Thin Film, cm⁻¹): The infrared spectrum would be characterized by a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

Synthesis and Characterization

The most common and straightforward laboratory synthesis of this compound is through the reduction of the corresponding ketone, 1-(3,4-difluorophenyl)ethanone.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes a robust method for the synthesis of this compound using sodium borohydride as the reducing agent.

Step 1: Reaction Setup

-

To a solution of 1-(3,4-difluorophenyl)ethanone (1 equivalent) in methanol or ethanol (5-10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

Causality: The choice of a protic solvent like methanol or ethanol is crucial as it participates in the reaction mechanism by protonating the intermediate alkoxide. Cooling the reaction mixture is a standard precautionary measure to control the exothermic nature of the hydride reduction.

Step 2: Addition of Reducing Agent

-

Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

Causality: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting the aromatic fluorine atoms. A slight excess is used to ensure complete conversion of the starting material. Portion-wise addition helps to manage the reaction rate and temperature.

Step 3: Reaction Monitoring

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is no longer visible.

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a quick and effective method to visually track the disappearance of the starting material and the appearance of the product.

Step 4: Quenching and Workup

-

Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (1M) at 0 °C to neutralize any unreacted NaBH₄.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Causality: The quenching step is necessary to safely decompose the excess hydride reagent. The subsequent workup isolates the desired alcohol from the reaction mixture.

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

Causality: Flash chromatography is a standard technique for purifying organic compounds, separating the desired product from any unreacted starting material and byproducts.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest in the pharmaceutical industry. The chiral nature of this alcohol makes it a crucial starting material for the asymmetric synthesis of drug candidates.

A notable application is in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[4] The chlorinated analog, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is a key intermediate in its production.[4][5] Furthermore, this same chlorinated intermediate can be utilized in the synthesis of Sertraline, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety disorders.[5][6]

The difluorophenyl motif is particularly advantageous in drug design for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter the pKa, lipophilicity, and membrane permeability of a molecule, allowing for fine-tuning of its drug-like properties.

Caption: Role as a building block in drug development.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] It is classified as an irritant and may cause skin, eye, and respiratory irritation.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][9]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a difluorinated aromatic ring and a chiral alcohol functional group provides medicinal chemists with a powerful tool for developing safer and more effective pharmaceuticals. The synthetic route outlined in this guide is robust and scalable, enabling the production of this key intermediate for both research and development purposes.

References

-

Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ACS Publications. [Link]

-

Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. ACS Publications. [Link]

-

SAFETY DATA SHEET - 1-(2,6-Difluorophenyl)ethanol. Fisher Scientific. [Link]

-

Sertraline. Wikipedia. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sertraline - Wikipedia [en.wikipedia.org]

- 7. fishersci.be [fishersci.be]

- 8. synquestlabs.com [synquestlabs.com]

- 9. chemicalbook.com [chemicalbook.com]

Foreword: The Significance of Chiral 1-(3,4-Difluorophenyl)ethanol

An In-depth Technical Guide to the Enantioselective Synthesis of 1-(3,4-Difluorophenyl)ethanol

The chiral secondary alcohol, this compound, is a pivotal building block in modern medicinal chemistry. Its structural motif is incorporated into a variety of pharmacologically active molecules, where the specific stereochemistry at the carbinol center is often critical for biological activity and efficacy. The 3,4-difluorophenyl group imparts unique electronic properties, enhancing metabolic stability and binding interactions with biological targets. Consequently, the development of robust, efficient, and highly enantioselective methods for its synthesis is a topic of significant interest to researchers and professionals in drug development. This guide provides a comprehensive overview of the core strategies for achieving this, grounded in mechanistic understanding and practical application.

Strategic Approaches to Enantioselectivity

The synthesis of a single enantiomer of this compound from the prochiral ketone, 3',4'-difluoroacetophenone, hinges on the principle of asymmetric induction. This is achieved by introducing a chiral influence during the reduction of the carbonyl group. The most prevalent and effective strategies employed in both academic and industrial settings are:

-

Catalytic Asymmetric Transfer Hydrogenation (ATH): Utilizing a chiral transition metal catalyst to facilitate the transfer of hydrogen from a simple hydrogen donor (e.g., isopropanol or formic acid) to the ketone.

-

Catalytic Asymmetric Hydrogenation (AH): Employing a chiral catalyst with molecular hydrogen (H₂) as the reductant, often requiring specialized high-pressure equipment.

-

Biocatalytic (Enzymatic) Reduction: Leveraging the inherent stereoselectivity of enzymes, typically ketoreductases (KREDs), within whole-cell systems or as isolated enzymes.

The choice of strategy is often dictated by factors such as scale, available equipment, cost of the catalyst, and desired enantiomeric purity.

Catalytic Asymmetric Transfer Hydrogenation (ATH): A Workhorse of Asymmetric Synthesis

Asymmetric transfer hydrogenation is a widely adopted method due to its operational simplicity, use of readily available hydrogen donors, and the exceptional performance of well-established catalysts.[1]

The Noyori-Type Catalyst System: A Paradigm of Efficiency

The Nobel Prize-winning work of Noyori established a class of Ruthenium(II) catalysts that have become synonymous with highly enantioselective ketone reductions.[1][2] These catalysts operate via a metal-ligand bifunctional mechanism, where both the metal center and the coordinated ligand actively participate in the catalytic cycle.[2]

A typical Noyori-type catalyst consists of a Ru(II) center, an arene ligand (e.g., p-cymene), and a chiral N-tosylated diamine ligand, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).

Mechanism of Action:

The catalytic cycle involves the formation of a ruthenium hydride species upon reaction with the hydrogen donor (e.g., isopropanol) in the presence of a base. The ketone substrate then coordinates to the catalyst, and the hydride is transferred to the carbonyl carbon while a proton is transferred from the amine ligand to the carbonyl oxygen in a concerted, six-membered ring transition state. This outer-sphere mechanism is key to the high efficiency and enantioselectivity.[2]

Caption: Simplified workflow of Asymmetric Transfer Hydrogenation.

Experimental Protocol: ATH of 3',4'-Difluoroacetophenone

This protocol is a representative example based on established methodologies for substituted acetophenones.[3]

Materials:

-

3',4'-Difluoroacetophenone

-

[RuCl₂(p-cymene)]₂ (catalyst precursor)

-

(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)

-

Isopropanol (i-PrOH), anhydrous

-

Potassium tert-butoxide (KOtBu) or Sodium isopropoxide (NaOiPr)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation (in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN (in a 1:2.1 molar ratio) in anhydrous i-PrOH. Stir the resulting orange solution at room temperature for 20-30 minutes.

-

Reaction Setup: In a separate flask, dissolve 3',4'-difluoroacetophenone in anhydrous i-PrOH.

-

Initiation: Add the ketone solution to the catalyst solution. Then, add a solution of the base (e.g., KOtBu, 5-10 mol%) in i-PrOH to initiate the reaction. A typical substrate-to-catalyst (S/C) ratio is 200:1 to 1000:1.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C). Monitor the conversion of the ketone to the alcohol by TLC or GC analysis.

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography if necessary. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Biocatalytic Reduction: The Green Chemistry Approach

Enzymatic reductions offer exceptional enantioselectivity (>99% ee is common) and operate under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure).[4] Ketoreductases (KREDs) are the enzymes of choice for this transformation.

Mechanism of Ketoreductases (KREDs)

KREDs are oxidoreductase enzymes that catalyze the stereospecific reduction of ketones by delivering a hydride from a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH). The high selectivity arises from the precise positioning of the substrate and cofactor within the enzyme's chiral active site.

For the synthesis of (S)-1-(3,4-difluorophenyl)ethanol, a KRED that follows Prelog's rule is required, delivering the hydride to the Re-face of the ketone. Conversely, an anti-Prelog KRED would yield the (R)-enantiomer.

Caption: KRED-mediated reduction with cofactor regeneration.

Whole-Cell Biocatalysis Protocol

Using a whole-cell system (e.g., recombinant E. coli or yeast) expressing a suitable KRED and often a cofactor regeneration system is a cost-effective approach.[5][6]

Materials:

-

Whole-cell biocatalyst (e.g., Candida parapsilosis or recombinant E. coli expressing a KRED).[5]

-

3',4'-Difluoroacetophenone

-

Aqueous buffer (e.g., phosphate buffer, pH 7.0)

-

Co-substrate for cofactor regeneration (e.g., glucose or isopropanol)

-

Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

-

Cell Culture/Preparation: Grow the microbial cells to a desired density. Harvest the cells by centrifugation and resuspend them in the reaction buffer to create a resting cell suspension.

-

Reaction Setup: In a reaction vessel, combine the cell suspension, the co-substrate (e.g., glucose), and the buffer.

-

Substrate Addition: Add 3',4'-difluoroacetophenone to the reaction mixture. It may be added neat or as a solution in a minimal amount of a water-miscible co-solvent.

-

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation to ensure proper mixing.

-

Monitoring and Work-up: Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC. Once the reaction is complete, pellet the cells by centrifugation.

-

Extraction and Purification: Extract the product from the supernatant with an appropriate organic solvent (e.g., ethyl acetate). Dry, concentrate, and purify the product as described in the ATH protocol. Analyze for enantiomeric excess.

Method Comparison: A Quantitative Overview

The selection of a synthetic route often involves a trade-off between various parameters. The following table summarizes typical performance metrics for the discussed methods in the context of reducing substituted acetophenones.

| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Biocatalytic (Enzymatic) Reduction |

| Catalyst | Ru- or Ir-based chiral complexes | Ketoreductase (KRED) in whole cells or isolated |

| Hydrogen Source | Isopropanol, Formic Acid | NADPH (regenerated in situ) |

| Solvent | Organic (e.g., i-PrOH) | Aqueous Buffer |

| Temperature | 25 - 80 °C[3] | 25 - 40 °C |

| Pressure | Atmospheric | Atmospheric |

| Typical S/C Ratio | 100 - 2000 | N/A (whole cell) |

| Typical Yield | High (>90%) | High (>95%)[6] |

| Typical ee | Excellent (95 - >99%) | Excellent (>99%)[5][6] |

| Key Advantages | High rates, well-understood, broad substrate scope | Exceptional selectivity, mild/green conditions |

| Key Considerations | Cost of precious metals, removal of metal traces | Substrate solubility, potential product/substrate inhibition |

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a well-addressed challenge with multiple robust solutions. Asymmetric transfer hydrogenation with Noyori-type catalysts remains a dominant strategy in chemical synthesis, offering high efficiency and predictability. Concurrently, biocatalysis with ketoreductases has emerged as a powerful and sustainable alternative, often providing unparalleled enantioselectivity under environmentally friendly conditions.

Future advancements will likely focus on the development of catalysts based on more abundant and less toxic earth-abundant metals for ATH and AH, as well as the continued discovery and engineering of novel enzymes with broader substrate scopes and enhanced process stability for biocatalytic routes. The integration of these advanced synthetic methods will continue to empower drug development professionals in the creation of next-generation therapeutics.

References

-

Dalton Transactions. (n.d.). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes. Retrieved from [Link]

-

PMC. (n.d.). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. NIH. Retrieved from [Link]

-

University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric transfer hydrogenation results for substituted acetophenones catalyzed by Ir(III)-ferrocenyl based C 2 -symmetric monodendate phosphinite complexes 5, 6 and 8 a. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. Retrieved from [Link]

-

PMC. (n.d.). Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic reduction of acetophenone derivatives of different p-substituted functional group by ADT-LB and ADH-T enzymes. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Transfer hydrogenation of acetophenone with iso‐PrOH.... Retrieved from [Link]

-

PubMed. (2014). Asymmetric syntheses and bio-evaluation of novel chiral esters derived from substituted tetrafluorobenzyl alcohol. Retrieved from [Link]

-

Cardiff University Blogs. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. Retrieved from [Link]

-

SlidePlayer. (n.d.). Chapter 45 — Asymmetric synthesis. Retrieved from [Link]

Sources

- 1. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

The Strategic Imperative of Fluorine: A Technical Guide to the Biological Activity of Fluorinated Aromatic Compounds

Foreword: The "Fluorine Effect" in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into aromatic compounds has transcended from a niche tactic to a cornerstone of rational drug design.[1][2] This is not by chance, but a direct consequence of the profound and often predictable influence that this small, yet powerfully electronegative atom exerts on a molecule's biological profile.[2][3][4] The "fluorine effect" is a multifaceted phenomenon that can dramatically enhance a drug candidate's metabolic stability, modulate its physicochemical properties for improved pharmacokinetics, and refine its binding affinity for the intended biological target.[3][5][6][7] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the core principles, practical applications, and experimental considerations surrounding the biological activity of fluorinated aromatic compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific evidence.

Part 1: Foundational Principles - The Physicochemical Impact of Aromatic Fluorination

The unique properties of the fluorine atom are the bedrock of its utility in drug design.[1][4] Its high electronegativity (the highest of all elements), small atomic radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond are the primary drivers of its biological influence.[1][4][8]

Metabolic Stability: The Power of the C-F Bond

A paramount challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP450) enzymes in the liver.[8] These enzymes frequently target metabolically labile carbon-hydrogen (C-H) bonds for hydroxylation.[8] The strategic replacement of a vulnerable C-H bond with a C-F bond is a powerful tactic to block this metabolic pathway.[1][8] The C-F bond is significantly stronger than a C-H bond, making it far more resistant to enzymatic cleavage.[1][3][8]

This principle is elegantly demonstrated in the development of the cholesterol absorption inhibitor, ezetimibe. The precursor molecule, SCH 48461, was potent but susceptible to metabolic attack at multiple sites.[3] Rational drug design led to the incorporation of fluorine atoms to block these metabolically vulnerable positions, resulting in a more stable and effective drug.[3]

Modulation of Physicochemical Properties

Fluorination offers a nuanced approach to fine-tuning a molecule's physicochemical properties, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity (LogP/LogD): The impact of fluorine on lipophilicity is context-dependent. A single fluorine substitution on an aromatic ring often slightly increases lipophilicity.[1] However, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF₃) group can decrease lipophilicity.[1] This modulation allows for precise control over a compound's ability to permeate biological membranes.[5][6] For instance, the addition of a para-trifluoromethyl group to create fluoxetine increased its lipophilicity and central nervous system (CNS) penetration, crucial for its efficacy as a serotonin transporter inhibitor.[5]

-

Acidity and Basicity (pKa): As a potent electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic functional groups (making them more acidic) and the pKa of the conjugate acids of nearby basic groups (making them less basic).[1] This modulation of a molecule's ionization state at physiological pH is critical for its solubility, protein binding, and interaction with biological targets.[1][7]

Enhancement of Binding Affinity

The introduction of fluorine can lead to more potent and selective drugs by enhancing their binding affinity to target proteins.[3][9] This can occur through several mechanisms:

-

Direct Interactions: Fluorine can act as a hydrogen bond acceptor and participate in electrostatic interactions with the protein backbone or side chains.[4]

-

Conformational Control: Fluorine substitution can alter the conformational preferences of a molecule, "pre-organizing" it into a bioactive conformation that fits more snugly into the target's binding pocket.[5]

-

Hydrophobic Interactions: The increased lipophilicity imparted by fluorine can strengthen hydrophobic interactions between the drug and the receptor.[4]

A compelling example is seen in the development of fluoroquinolone antibacterials like ciprofloxacin. The introduction of a fluorine atom at the C-6 position of the quinolone scaffold enhanced the drug's binding affinity for DNA gyrase, a key bacterial enzyme, and broadened its antibacterial spectrum.[3][5]

Part 2: In Practice - Strategic Application and Experimental Validation

The theoretical benefits of fluorination must be rigorously validated through empirical testing. This section outlines key experimental workflows and provides illustrative case studies.

Workflow for Assessing Metabolic Stability

A crucial step in evaluating the impact of fluorination is to assess the compound's metabolic stability. The in vitro liver microsomal stability assay is a standard method for this purpose.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (both fluorinated and non-fluorinated analogs) in a suitable organic solvent (e.g., DMSO).

-

Thaw liver microsomes (human, rat, or other species of interest) on ice.

-

Prepare a solution of NADPH (a required cofactor for CYP450 enzymes) in buffer.

-

Prepare a quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

-

-

Incubation:

-

In a 96-well plate, combine the liver microsomes, buffer, and the test compound.

-

Pre-incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the line is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

A significantly longer half-life for the fluorinated analog compared to its non-fluorinated counterpart provides strong evidence of enhanced metabolic stability.

Diagram: Workflow for Microsomal Stability Assay

Caption: Workflow for assessing metabolic stability using an in vitro liver microsomal assay.

Case Studies: Fluorine in Action

The strategic application of fluorination is best understood through real-world examples of successful drug development.

| Drug | Therapeutic Area | Role of Fluorine | Outcome | Reference |

| 5-Fluorouracil | Oncology | Acts as an antimetabolite, inhibiting thymidylate synthase and DNA synthesis. | An effective chemotherapeutic agent. | [3] |

| Fluoxetine (Prozac) | Antidepressant | The -CF₃ group increases lipophilicity and CNS penetration. | Improved oral absorption and metabolic resistance. | [5] |

| Ciprofloxacin | Antibacterial | Fluorine at the C-6 position enhances DNA gyrase binding affinity. | Broadened antibacterial spectrum and increased potency. | [3][5] |

| Atorvastatin (Lipitor) | Cardiovascular | Fluorine substitution improves metabolic stability. | Enhanced oral bioavailability and therapeutic efficacy. | [5] |

| Empagliflozin | Antidiabetic | Fluorination on the aryl ring prevents oxidative hydroxylation. | Improved metabolic stability, allowing for once-daily dosing. | [5] |

Analytical Considerations for Fluorinated Compounds

The presence of fluorine necessitates specialized analytical techniques for accurate detection and quantification in biological matrices.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most prevalent method for analyzing per- and polyfluorinated substances (PFASs) in biological samples.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for certain volatile fluorinated compounds, sometimes requiring derivatization.[11]

-

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used for quantitative analysis.

-

Combustion Ion Chromatography (CIC): Employed for the determination of the total content of fluoroorganic compounds in samples like whole blood and serum.[11]

It's important to note that the strong C-F bond means that for total fluorine analysis, sample preparation methods like ashing or combustion may be required to convert covalently bound fluorine into fluoride ions for detection.[12]

Part 3: Advanced Topics and Future Perspectives

The field of organofluorine chemistry is continually evolving, with new synthetic methods and a deeper understanding of fluorine's biological interactions.

The Role of 18F in Positron Emission Tomography (PET)

The radioactive isotope 18F is a valuable tool in drug discovery and diagnostics.[3][6] As a positron emitter, it can be incorporated into drug candidates to create PET tracers.[3][7] This allows for non-invasive, real-time imaging of a drug's pharmacokinetics and target engagement in living subjects, providing invaluable data for clinical development.[3][5]

Diagram: The Role of 18F in Drug Discovery

Caption: The workflow for utilizing 18F in PET imaging for drug discovery.

Toxicity and Environmental Considerations

While many fluorinated pharmaceuticals have excellent safety profiles, it is crucial to be aware of potential toxicity and environmental concerns associated with some organofluorine compounds.[13][14] The exceptional stability of the C-F bond can lead to persistence in the environment for certain classes of fluorinated compounds.[13] Additionally, metabolic defluorination, although often a minor pathway, can sometimes lead to the formation of reactive metabolites or the release of fluoride ions.[5][14] Therefore, a thorough toxicological evaluation is an essential component of the development of any new fluorinated compound.

Conclusion: A Forward Look

The strategic incorporation of fluorine into aromatic compounds is a powerful and versatile tool in the medicinal chemist's armamentarium.[5] From enhancing metabolic stability and fine-tuning physicochemical properties to improving binding affinity and enabling advanced diagnostic imaging, the "fluorine effect" continues to drive innovation in drug discovery. A deep understanding of the fundamental principles, coupled with rigorous experimental validation, is paramount for harnessing the full potential of fluorination to create safer and more effective medicines. The continued development of novel fluorination methodologies and a greater appreciation for the nuanced interactions of fluorine in biological systems will undoubtedly lead to the next generation of groundbreaking therapeutics.[1][6]

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI Search.

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.

- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.

- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.

- Organofluorine chemistry. (n.d.). Wikipedia.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- The Chemical Stability of Fluorinated Aromatic Hydrocarbons: An In-depth Technical Guide. (n.d.). BenchChem.

- Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed.

- Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). PubMed Central.

- Analysis of PFASs in Biological Tissues and Fluids. (2016, July 7). ResearchGate.

- The Dark Side of Fluorine. (2019, June 20). ACS Publications.

- Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. (n.d.). INNO PHARMCHEM.

- The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (n.d.). PubMed.

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 1-(3,4-Difluorophenyl)ethanol: A Cornerstone Chiral Building Block

Abstract

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure building blocks is insatiable, driven by the stringent stereochemical requirements of the pharmaceutical and materials science industries. Among these, chiral alcohols stand out for their versatility. This guide provides an in-depth technical analysis of 1-(3,4-difluorophenyl)ethanol, a key chiral secondary alcohol whose unique electronic properties, stemming from its difluorinated phenyl ring, make it an invaluable synthon. We will dissect its synthesis through asymmetric reduction, explore its critical applications, and provide validated, step-by-step protocols to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Chiral Alcohols

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. In medicinal chemistry, this often translates to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. When a fluorine substituent is combined with a stereocenter, as in this compound, it creates a powerful tool for probing and optimizing molecular interactions in three-dimensional space. The 3,4-difluoro substitution pattern, in particular, offers a unique electronic profile that can influence pKa, hydrogen bonding capabilities, and aromatic interactions, making this building block a strategic choice for scaffold design.

Synthesis: The Asymmetric Reduction of 3,4-Difluoroacetophenone

The most reliable and scalable method for producing enantiomerically pure this compound is the asymmetric reduction of its corresponding ketone, 3,4-difluoroacetophenone. This transformation is a cornerstone of industrial chiral synthesis.

Mechanism and Catalyst Selection: A Tale of Hydrogen Transfer

The core of this process lies in asymmetric transfer hydrogenation (ATH), a reaction class that has been refined to deliver exceptional levels of enantioselectivity. The choice of catalyst is paramount. Ruthenium (Ru)-based catalysts, particularly those featuring a chiral diamine ligand like (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have become the gold standard.

The catalytic cycle, as illustrated below, involves the formation of a ruthenium hydride species from a hydrogen donor, typically formic acid or isopropanol. The chiral ligand creates a sterically defined pocket around the metal center. The ketone coordinates to the ruthenium, and the hydride is delivered to the carbonyl face with high selectivity, dictated by the ligand's stereochemistry.

Caption: Fig. 1: Catalytic cycle for asymmetric transfer hydrogenation.

Validated Experimental Protocol: Synthesis of (R)-1-(3,4-Difluorophenyl)ethanol

This protocol is designed for robustness and high enantiomeric excess (ee).

Materials:

-

3,4-Difluoroacetophenone (1.0 eq)

-

Formic acid/Triethylamine azeotrope (5:2 molar ratio) (2.0 eq)

-

[(R,R)-TsDPEN-RuCl] catalyst (0.005 eq)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Inert Atmosphere: To a dried reaction flask, add 3,4-difluoroacetophenone and the [(R,R)-TsDPEN-RuCl] catalyst. Purge the flask with argon or nitrogen.

-

Solvent & Reagent Addition: Add degassed toluene, followed by the formic acid/triethylamine azeotrope via syringe.

-

Reaction: Heat the mixture to 40°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction to room temperature. Quench by slowly adding saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure chiral alcohol.

Data Summary:

| Parameter | Typical Result |

| Yield | >95% |

| Enantiomeric Excess (ee) | >99% |

| Catalyst Loading (S/C) | 200:1 |

| Reaction Temperature | 40°C |

| Reaction Time | 12-24 h |

Applications in Drug Development: A Scaffold for Innovation

The true value of (R)- or (S)-1-(3,4-difluorophenyl)ethanol is realized in its application as a chiral starting material for multi-step syntheses. Its hydroxyl group is a versatile handle for nucleophilic substitution, esterification, or etherification, while the difluorophenyl ring provides a stable, electronically distinct core.

Case Study: Synthesis of Novel Kinase Inhibitors

Many kinase inhibitors feature a chiral center alpha to an aromatic ring. The stereochemistry at this position is often critical for achieving selective binding to the ATP pocket of the target kinase. The workflow for incorporating our building block is outlined below.

Caption: Fig. 2: Synthetic workflow for a kinase inhibitor.

In a typical sequence, the hydroxyl group of (R)-1-(3,4-difluorophenyl)ethanol is first activated, for example, by conversion to a mesylate or tosylate. This excellent leaving group is then displaced by a nitrogen-containing heterocycle in an SN2 reaction, which proceeds with inversion of configuration to yield the (S)-amine. This intermediate can then be further elaborated to the final drug candidate. The difluorophenyl moiety often serves to occupy a specific hydrophobic pocket within the kinase active site, with the fluorine atoms potentially forming crucial hydrogen bonds or dipole-dipole interactions.

Conclusion: An Essential Tool for the Modern Chemist

This compound is more than just a chemical; it is a solution. Its reliable and high-yielding asymmetric synthesis provides access to a key chiral scaffold. The unique electronic properties conferred by the difluoro-substituted ring offer tangible advantages in modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) and potency profiles of drug candidates. This guide has provided the fundamental knowledge and practical protocols to empower researchers to leverage this building block effectively, accelerating the journey from concept to clinical candidate.

References

-

Title: Asymmetric Transfer Hydrogenation of Ketones Source: Chemical Reviews URL: [Link]

-

Title: Synthesis of Enantiomerically Pure this compound Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: The Growing Impact of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

Synthesis and characterization of 1-(3,4-Difluorophenyl)ethanol

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3,4-Difluorophenyl)ethanol

Introduction: The Significance of a Chiral Fluorinated Alcohol

This compound is a chiral secondary alcohol of significant interest in the pharmaceutical industry. Its structural motif, featuring a stereogenic center adjacent to a difluorinated phenyl ring, makes it a valuable chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of the molecule.[1]

A notable application of chiral 1-(aryl)ethanol derivatives is in the synthesis of anticoagulants like Ticagrelor, where precise stereochemical control is paramount for therapeutic efficacy.[2][3][4] This guide provides a comprehensive overview of the synthesis and rigorous characterization of this compound, reflecting field-proven insights for researchers and drug development professionals. We will focus on modern, highly selective synthetic strategies and the analytical workflows required to validate the structure and purity of the final compound.

Part 1: Synthesis via Asymmetric Reduction

The most direct and efficient pathway to optically active this compound is the asymmetric reduction of the prochiral ketone, 3,4-difluoroacetophenone. The choice of reduction methodology is critical, as it dictates the enantiomeric purity of the final product. While classical chemical methods are effective, biocatalysis has emerged as a powerful, green, and often superior alternative for achieving high enantioselectivity.

Causality Behind Methodological Choices: Chemical vs. Biocatalytic Reduction

-

Chemical Asymmetric Reduction: This approach relies on chiral catalysts to facilitate the selective transfer of a hydride to one face of the ketone.

-

Oxazaborolidine Catalysts (e.g., CBS Reduction): These organocatalysts, used in conjunction with a borane source, create a chiral environment around the carbonyl group, directing the hydride attack.[5][6] The system is highly effective for aryl ketones, with enantioselectivity arising from a sterically controlled, six-membered cyclic transition state.[5]

-

Transition Metal Catalysis (e.g., Asymmetric Transfer Hydrogenation): Chiral ligands complexed with metals like Ruthenium or Rhodium catalyze the transfer of hydrogen from a source such as isopropanol or formic acid.[7][8] These methods are highly efficient, requiring only catalytic amounts of the expensive metal complex, and are widely used in industrial-scale synthesis.[7]

-

-

Biocatalytic Asymmetric Reduction: This strategy employs enzymes, specifically ketoreductases (KREDs), to perform the reduction with exceptional stereoselectivity.

-

Expertise & Experience Insight: KREDs operate in aqueous media under mild conditions (ambient temperature and neutral pH), offering a significant advantage in terms of environmental impact and operational safety over methods requiring cryogenic temperatures or pyrophoric reagents.[9][10] The enzyme's active site is an exquisitely evolved chiral pocket that binds the substrate in a specific orientation, leading to near-perfect enantiomeric excess (>99% ee) for the desired alcohol enantiomer.[3][9]

-

The following workflow diagram illustrates the general synthetic pathway.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Biocatalytic Reduction of 3,4-Difluoroacetophenone

This protocol is a self-validating system designed for trustworthiness. Each step has a clear purpose, culminating in a characterization phase to confirm the outcome.

Materials:

-

3,4-Difluoroacetophenone

-

Ketoreductase (KRED) with activity towards aryl ketones

-

NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

-

Glucose Dehydrogenase (GDH) for co-factor recycling

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0). Add D-glucose to a final concentration of 1.2 equivalents relative to the ketone substrate. This serves as the ultimate hydride source for the reaction.

-

Enzyme and Co-factor Addition: Add the Glucose Dehydrogenase (GDH) enzyme, the KRED, and the catalytic amount of NADP⁺ co-factor. Stir gently until all components are dissolved. The GDH is crucial for regenerating the active NADPH co-factor consumed by the KRED, making the process economical.[4]

-

Substrate Addition: Dissolve 3,4-difluoroacetophenone (1 equivalent) in a minimal amount of a water-miscible co-solvent like isopropanol and add it dropwise to the reaction mixture. This prevents enzyme denaturation and substrate precipitation.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-35°C) with gentle agitation. Monitor the conversion of the ketone to the alcohol by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Extraction: Once the reaction reaches completion (>99% conversion), quench it by adding an equal volume of ethyl acetate. Stir vigorously for 15 minutes. Separate the organic layer. Repeat the extraction of the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[11] This step removes any non-converted substrate, enzyme residues, and other impurities.

-

Final Characterization: Collect the pure fractions, concentrate under vacuum, and subject the final product to the characterization techniques described below to confirm its identity, purity, and enantiomeric excess (via chiral HPLC).

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the structural integrity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete picture of the molecule.

Caption: Interrelation of analytical techniques for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[12][13]

-

¹H NMR (Proton NMR): Provides detailed information about the proton environments in the molecule. For this compound, the spectrum will show characteristic signals: a doublet for the methyl (-CH₃) protons, a quartet for the benzylic methine (CH-OH) proton (split by the methyl group), a broad singlet for the hydroxyl (-OH) proton, and complex multiplets for the aromatic protons due to both H-H and H-F coupling.[14][15][16]

-

¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments. The spectrum will show distinct signals for the methyl carbon, the methine carbon bearing the hydroxyl group, and the four unique aromatic carbons (two of which are directly bonded to fluorine and will show C-F coupling).[14]

-

¹⁹F NMR (Fluorine NMR): This is essential for fluorinated compounds and will confirm the presence and electronic environment of the two non-equivalent fluorine atoms on the aromatic ring, appearing as distinct signals.[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[18] The spectrum of this compound is expected to exhibit:

-

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

-

Strong absorption bands in the 1100-1300 cm⁻¹ region, corresponding to C-F stretching vibrations.

-

C-O stretching vibration around 1050-1150 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₈H₈F₂O), the expected molecular ion peak [M]⁺ would be at m/z 158.05. A prominent fragment would likely be observed at m/z 143, corresponding to the loss of the methyl group ([M-CH₃]⁺).

Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~1.5 ppm (d, 3H, -CH₃), ~4.9-5.0 ppm (q, 1H, -CHOH), ~2.0-3.0 ppm (br s, 1H, -OH), 7.0-7.4 ppm (m, 3H, Ar-H) |

| ¹³C NMR | Chemical Shift (δ) | ~25 ppm (-CH₃), ~70 ppm (-CHOH), ~115-145 ppm (Ar-C, with C-F coupling) |

| ¹⁹F NMR | Chemical Shift (δ) | Two distinct signals in the typical aryl-fluoride region. |

| IR | Wavenumber (cm⁻¹) | 3200-3600 (O-H stretch), 1100-1300 (C-F stretch), 1450-1600 (Aromatic C=C) |

| Mass Spec | m/z | 158.05 ([M]⁺), 143 ([M-CH₃]⁺) |

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion

The synthesis of enantiomerically pure this compound is a critical step in the development of advanced pharmaceutical agents. This guide has detailed a robust and modern approach utilizing biocatalytic asymmetric reduction, a method that offers high selectivity and favorable green chemistry metrics. The subsequent characterization workflow, employing a suite of spectroscopic techniques (NMR, IR, and MS), provides a necessary and self-validating system to ensure the identity, purity, and structural integrity of the final product. Mastery of these synthetic and analytical principles is essential for professionals engaged in the precise and demanding field of drug discovery and development.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Referenced for general principles of asymmetric reduction like CBS].

-

Wikipedia contributors. (2023). Enantioselective reduction of ketones. Wikipedia, The Free Encyclopedia. [Link]

-

Royal Society of Chemistry. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. [Link]

-

Reetz, M. T., et al. (2011). Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. ACS Publications. [Link]

-

Itsuno, S. (2004). Enantioselective Reduction of Ketones. Organic Reactions. [Link]

-

Zheng, G., et al. (2019). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. ACS Publications. [Link]

-

Li, G., et al. (2022). Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. ACS Publications. [Link]

-

Rokhum, S. L., et al. (2021). Supplementary Data - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Li, G., et al. (2022). Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol.... ACS Publications. [Link]

-

Patel, R. N., et al. (2015). Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. RSC Advances. [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

ResearchGate. (n.d.). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for.... [Link]

-

ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

- Google Patents. (n.d.).

-

MDPI. (2023). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. [Link]

-

NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells.... [Link]

-

ResearchGate. (2014). Purification of ethanol for highly sensitive self-assembly experiments. [Link]

-

European Patent Office. (2020). PROCESS FOR THE PREPARATION OF TICAGRELOR. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Wikipedia contributors. (2023). Mitochonic acid 5. Wikipedia, The Free Encyclopedia. [Link]

-

Baruch S. Blumberg Institute. (2022). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]

- Google Patents. (n.d.). Enantioselective synthesis - EP1104414B1.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. (n.d.). The effect of ethanol on hydroxyl and carbonyl groups in biopolyol.... [Link]

-

NIH. (2013). Enantioselective total synthesis of putative dihydrorosefuran.... [Link]

-

SciELO. (2017). determination of residual methanol and ethanol in biodiesel by 1h-nmr. [Link]

-

NIH. (2012). A Stereoselective Synthesis of (−)-Viridiofungin A Utilizing a TiCl4-Promoted Asymmetric Multicomponent Reaction. [Link]

-

Springer. (2020). 1H-NMR based metabolite profiling for optimizing the ethanol extraction of Poria cocos. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic asymmetric reduction of ketones [mail.almerja.com]

- 6. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Stereoselective Synthesis of (−)-Viridiofungin A Utilizing a TiCl4-Promoted Asymmetric Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR [m.chemicalbook.com]

- 16. scielo.br [scielo.br]

- 17. rsc.org [rsc.org]

- 18. mdpi.com [mdpi.com]

The Strategic Synthesis and Application of 1-(3,4-Difluorophenyl)ethanol: A Chiral Keystone in Modern Drug Development

Abstract

This technical guide provides an in-depth exploration of 1-(3,4-Difluorophenyl)ethanol, a fluorinated aromatic alcohol that has garnered significant attention in the pharmaceutical and materials science sectors. While the discovery of this specific molecule is not widely documented as a singular breakthrough, its importance has emerged through its utility as a versatile chiral building block. This guide will delve into the synthesis, properties, and, most critically, the strategic applications of this compound and its derivatives, with a particular focus on the asymmetric synthesis of its chloro-analog, a pivotal intermediate in the production of the antiplatelet drug Ticagrelor. We will examine the causality behind synthetic choices, the imperative of stereochemical control, and the broader implications for drug development professionals.

Introduction: The Emergence of a Strategic Chiral Synthon

This compound (Figure 1) is a secondary alcohol characterized by a difluorinated phenyl ring. The strategic placement of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated intermediates like this compound highly valuable in medicinal chemistry.

The primary significance of this compound lies in its chirality. The hydroxyl-bearing carbon is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(3,4-Difluorophenyl)ethanol and (S)-1-(3,4-Difluorophenyl)ethanol. The ability to selectively synthesize one enantiomer over the other is paramount in modern pharmacology, as different enantiomers of a drug can exhibit vastly different efficacy and safety profiles. This guide will place a strong emphasis on the asymmetric synthesis of derivatives of this compound, which serves as a compelling case study in the application of biocatalysis for producing enantiomerically pure active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and materials science.

Physical Properties

The physical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂O | [][2] |

| Molecular Weight | 158.15 g/mol | [][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | ~155-160 °C | [3] |

| Solubility | Limited in water; soluble in organic solvents (e.g., ether, chloroform) | [3] |

| CAS Number (Racemate) | 321318-21-2 | [3] |

| CAS Number (R)-enantiomer | 126534-41-6 | [][2] |

| CAS Number (S)-enantiomer | 126534-40-5 | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton (CH-OH), the hydroxyl proton, and the methyl protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methine proton would likely appear as a quartet, split by the adjacent methyl group, in the range of 4.5-5.5 ppm. The methyl group would present as a doublet. The hydroxyl proton's chemical shift can be variable and may not show coupling depending on the solvent and concentration.[5][7]

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the methyl carbon, the methine carbon (around 70 ppm), and the aromatic carbons. The aromatic carbon signals will be split due to carbon-fluorine coupling, providing valuable structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3300-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.[5] A strong C-O stretching absorption would be observed around 1050 cm⁻¹.[5] Characteristic C-F stretching bands will also be present in the fingerprint region.

Synthesis of this compound and its Derivatives: A Focus on Asymmetric Methods

The synthesis of chiral alcohols from their corresponding prochiral ketones is a cornerstone of modern organic chemistry. The value of this compound is most prominently demonstrated through the highly optimized and industrially significant synthesis of its chloro-derivative, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. This compound is a vital chiral intermediate for the synthesis of Ticagrelor, a potent P2Y₁₂ platelet inhibitor used to prevent thrombotic events.

General Synthetic Approach: Reduction of a Prochiral Ketone

The most direct route to this compound and its analogs is the reduction of the corresponding ketone, in this case, 2-chloro-1-(3,4-difluorophenyl)ethanone.

Figure 2: General synthetic route to chiral 2-chloro-1-(3,4-difluorophenyl)ethanol.

While traditional chemical reducing agents can be employed, achieving high enantioselectivity often requires chiral catalysts or auxiliaries, which can be expensive and may involve harsh reaction conditions. For this reason, biocatalytic methods have emerged as a superior alternative.

Field-Proven Protocol: Enzymatic Asymmetric Reduction

The industrial synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol heavily relies on the use of ketoreductases (KREDs). These enzymes exhibit remarkable stereoselectivity, operate under mild conditions (aqueous media, ambient temperature, and pressure), and are environmentally benign.

The causality behind this choice is clear: KREDs offer a highly efficient and cost-effective path to the desired enantiomer with exceptional purity (>99.9% enantiomeric excess), which is a critical requirement for pharmaceutical intermediates.

Experimental Protocol: Biocatalytic Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone

This protocol is a synthesis of methodologies described in the literature, particularly focusing on whole-cell biocatalysis which simplifies the process by not requiring enzyme purification.

-

Biocatalyst Preparation:

-

A suitable ketoreductase (e.g., KRED-01) is expressed in a host organism, typically E. coli.

-

For cofactor regeneration (KREDs often require NADPH or NADH), a secondary enzyme like glucose dehydrogenase (GDH) is co-expressed. This creates a self-sustaining system where the cofactor is continuously recycled.

-

-

Reaction Setup:

-

A buffered aqueous solution (e.g., phosphate buffer, pH 6.0-7.0) is prepared in a reaction vessel.

-

Glucose is added as the substrate for the GDH to facilitate cofactor regeneration.

-

The whole cells containing the KRED and GDH are suspended in the buffer.

-

-

Substrate Addition and Reaction:

-

The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to the reaction mixture. Due to its limited aqueous solubility, it can be added in high concentrations (up to 500 g/L) to form an organic phase, creating a two-phase system.

-

The reaction is maintained at a controlled temperature (e.g., 35-40°C) with agitation.

-

The pH is monitored and maintained, as the oxidation of glucose by GDH can lead to a decrease in pH. An automated addition of a base like Na₂CO₃ is often employed.

-

-

Work-up and Isolation:

-

Upon reaction completion (monitored by GC or HPLC), the product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.

-

The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, as a light-yellow oily liquid.

-